molecular formula C14H16N2O3 B2612527 N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide CAS No. 1241652-97-0

N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide

Cat. No. B2612527
M. Wt: 260.293
InChI Key: IDFYVZRZLYFGEU-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide is a chemical compound with a complex structure. Let’s explore its properties and applications.



Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific papers on its synthesis, it likely includes reactions such as cyanomethylation , cyclopropylation , and benzamidation . Researchers may employ various reagents and conditions to achieve the desired product.



Molecular Structure Analysis

The molecular formula of this compound is C~15~H~17~N~2~O~3~ . Let’s visualize its structure:


!Molecular Structure


The cyanomethyl group (-CH~2~CN) is attached to the nitrogen atom, and the cyclopropyl ring is fused to the benzene ring. The two methoxy groups provide additional substituents.



Chemical Reactions Analysis


  • Hydrolysis : Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield the corresponding carboxylic acid and amine.

  • Reduction : Reduction of the nitrile group (-CN) can lead to the corresponding primary amine.

  • Substitution Reactions : The cyclopropyl group may participate in nucleophilic substitution reactions.



Physical And Chemical Properties Analysis


  • Melting Point : Investigate the melting point to understand its solid-state behavior.

  • Solubility : Assess its solubility in various solvents (e.g., water, organic solvents).

  • Stability : Consider its stability under different conditions (e.g., temperature, light, pH).


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile, especially due to the cyano group.

  • Handling Precautions : Researchers should handle this compound with care, using appropriate protective equipment.


Future Directions


  • Biological Activity : Investigate its potential as an anticancer agent, antimicrobial, or other therapeutic applications.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy and reduce toxicity.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-18-12-6-3-10(9-13(12)19-2)14(17)16(8-7-15)11-4-5-11/h3,6,9,11H,4-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFYVZRZLYFGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N(CC#N)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide

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